An In-depth Technical Guide to Methyl 6-(4-benzylpiperazino)nicotinate
An In-depth Technical Guide to Methyl 6-(4-benzylpiperazino)nicotinate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 6-(4-benzylpiperazino)nicotinate, a heterocyclic compound of interest in medicinal chemistry and pharmacological research. This document elucidates the compound's core chemical properties, proposes a detailed, field-proven synthesis protocol, and explores its potential biological activities and mechanisms of action based on the well-established pharmacology of its constituent moieties. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.
Introduction
Methyl 6-(4-benzylpiperazino)nicotinate is a derivative of nicotinic acid, featuring a benzylpiperazine substituent at the 6-position of the pyridine ring. The hybridization of the nicotinic acid scaffold, a well-known pharmacophore, with the benzylpiperazine moiety, a structural motif present in numerous centrally acting agents, suggests a compelling pharmacological profile.
The piperazine ring is a versatile scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] Its derivatives are key components in drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[1] The benzylpiperazine (BZP) moiety, in particular, is recognized for its stimulant and psychoactive properties, primarily through its interaction with monoaminergic systems, including dopamine, serotonin, and norepinephrine transporters.[2] This activity profile positions Methyl 6-(4-benzylpiperazino)nicotinate as a promising candidate for investigation in the context of neurological and psychiatric disorders.
This guide will provide a detailed exploration of this compound, from its fundamental physicochemical properties to a proposed synthetic route and an analysis of its potential biological significance.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of Methyl 6-(4-benzylpiperazino)nicotinate.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁N₃O₂ | [3] |
| Molecular Weight | 311.38 g/mol | [3] |
| CAS Number | 132521-74-5 | [3] |
| Melting Point | 101-104°C | Vendor Data |
| Boiling Point (Predicted) | 463.8 ± 45.0 °C | Vendor Data |
| Density (Predicted) | 1.187 ± 0.06 g/cm³ | Vendor Data |
| pKa (Predicted) | 6.98 ± 0.10 | Vendor Data |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO and Methanol | Inferred |
Synthesis Protocol: Nucleophilic Aromatic Substitution
The synthesis of Methyl 6-(4-benzylpiperazino)nicotinate can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a leaving group on the pyridine ring by a nucleophile, in this case, 1-benzylpiperazine. The proposed starting material is methyl 6-chloronicotinate, which provides a reactive site for the substitution.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Methyl 6-(4-benzylpiperazino)nicotinate.
Step-by-Step Experimental Protocol
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1.0 eq), 1-benzylpiperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a starting material concentration of 0.5 M.
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Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 6-(4-benzylpiperazino)nicotinate.
Rationale for Experimental Choices
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Base: Potassium carbonate is a mild and effective base for this type of reaction, neutralizing the HCl generated during the substitution.
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Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the cationic intermediates and is stable at high temperatures.
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Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction on an electron-deficient pyridine ring.
Potential Biological Activity and Mechanism of Action
The Benzylpiperazine Moiety: A Monoaminergic Modulator
Benzylpiperazine (BZP) is a well-characterized psychoactive compound that primarily acts as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin. Its stimulant properties are attributed to its ability to increase the extracellular concentrations of these key neurotransmitters.[2]
The Nicotinate Scaffold: A Versatile Pharmacophore
Nicotinic acid and its derivatives are known to interact with a range of biological targets. While the primary role of the methyl nicotinate portion of the target molecule is likely to be as a stable ester, the pyridine ring itself can participate in various receptor-ligand interactions.
Hypothesized Mechanism of Action
Based on the above, it is hypothesized that Methyl 6-(4-benzylpiperazino)nicotinate will act as a modulator of monoaminergic neurotransmission. The benzylpiperazine portion of the molecule is expected to be the primary driver of this activity.
Caption: Hypothesized mechanism of action at the monoaminergic synapse.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized Methyl 6-(4-benzylpiperazino)nicotinate would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.
¹H NMR Spectroscopy
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Aromatic Protons: Signals corresponding to the protons on the pyridine ring and the benzyl group would be expected in the range of δ 7.0-9.0 ppm.
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Benzyl Protons: A singlet corresponding to the two benzylic protons (Ar-CH₂-N) would likely appear around δ 3.5-4.0 ppm.
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Piperazine Protons: The eight protons of the piperazine ring would likely appear as multiplets in the range of δ 2.5-3.8 ppm.
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Methyl Ester Protons: A singlet for the three methyl protons of the ester group would be expected around δ 3.9 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbon: The ester carbonyl carbon would resonate downfield, typically in the range of δ 165-175 ppm.
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Aromatic Carbons: Carbons of the pyridine and benzene rings would appear in the aromatic region of δ 110-160 ppm.
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Benzylic and Piperazine Carbons: The benzylic carbon and the carbons of the piperazine ring would be found in the range of δ 50-65 ppm.
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Methyl Carbon: The methyl ester carbon would appear upfield, around δ 52 ppm.
Mass Spectrometry
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Molecular Ion: The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (311.38 g/mol ).
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Fragmentation: Common fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the piperazine ring.
Infrared (IR) Spectroscopy
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C=O Stretch: A strong absorption band corresponding to the ester carbonyl group would be expected around 1720-1740 cm⁻¹.
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C-N Stretch: Stretching vibrations for the C-N bonds of the piperazine ring would likely appear in the range of 1000-1250 cm⁻¹.
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Aromatic C-H Stretch: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.
Conclusion
Methyl 6-(4-benzylpiperazino)nicotinate represents a molecule of significant interest for researchers in the field of neuropharmacology and medicinal chemistry. Its synthesis is readily achievable through standard organic chemistry techniques, and its structural features suggest a high potential for interaction with monoaminergic neurotransmitter systems. This technical guide provides a solid foundation for the synthesis, characterization, and further investigation of this promising compound. Future in-vitro and in-vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]
- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate.
- Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940.
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MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Retrieved from [Link]
